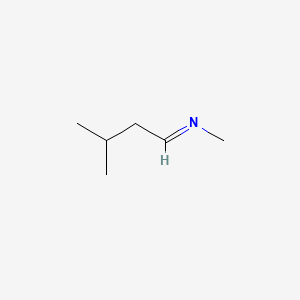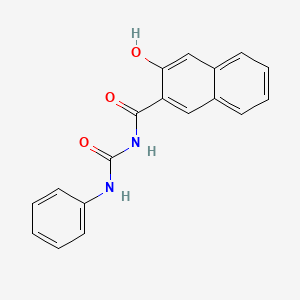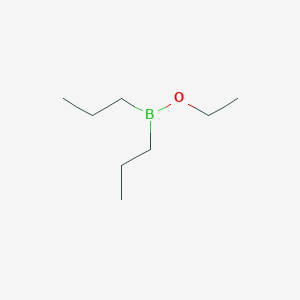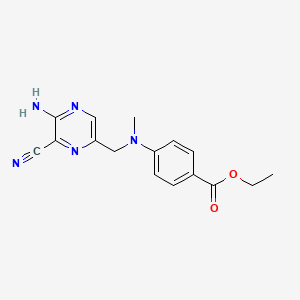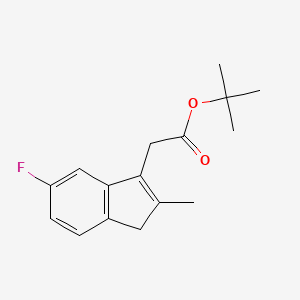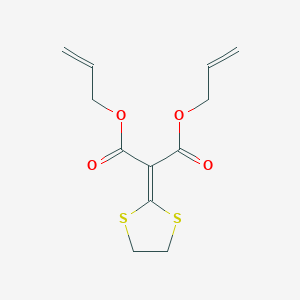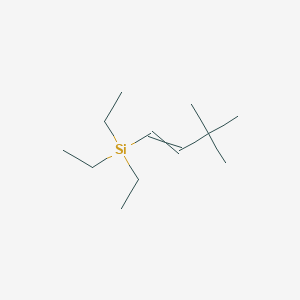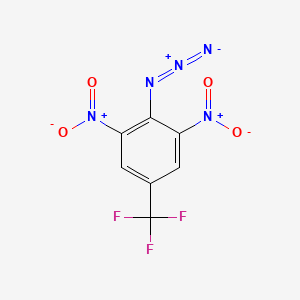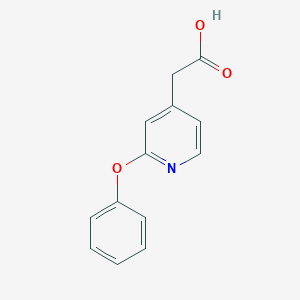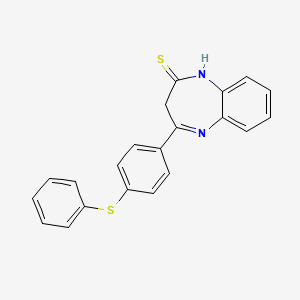
Fluoren-9-one, 3-hydroxy-2-morpholinomethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluoren-9-one, 3-hydroxy-2-morpholinomethyl- is a chemical compound with the molecular formula C18H17NO3 It is a derivative of fluorenone, characterized by the presence of a hydroxy group and a morpholinomethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fluoren-9-one, 3-hydroxy-2-morpholinomethyl- typically involves the reaction of fluorenone with morpholine and formaldehyde under specific conditions. The process can be summarized as follows:
Starting Materials: Fluorenone, morpholine, and formaldehyde.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as an acid or base, at elevated temperatures.
Procedure: Fluorenone is reacted with morpholine and formaldehyde in a suitable solvent, such as ethanol or methanol. The mixture is heated and stirred for several hours to ensure complete reaction.
Purification: The resulting product is purified by recrystallization or chromatography to obtain Fluoren-9-one, 3-hydroxy-2-morpholinomethyl- in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Fluoren-9-one, 3-hydroxy-2-morpholinomethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the fluorenone moiety can be reduced to form an alcohol.
Substitution: The morpholinomethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.
Applications De Recherche Scientifique
Fluoren-9-one, 3-hydroxy-2-morpholinomethyl- has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Fluoren-9-one, 3-hydroxy-2-morpholinomethyl- involves its interaction with specific molecular targets and pathways. The hydroxy and morpholinomethyl groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorenone: The parent compound, which lacks the hydroxy and morpholinomethyl groups.
9-Hydroxyfluorene: A derivative with a hydroxy group at the 9-position.
2-Hydroxy-9-fluorenone: Another derivative with a hydroxy group at the 2-position.
Uniqueness
Fluoren-9-one, 3-hydroxy-2-morpholinomethyl- is unique due to the presence of both hydroxy and morpholinomethyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
42839-83-8 |
|---|---|
Formule moléculaire |
C18H17NO3 |
Poids moléculaire |
295.3 g/mol |
Nom IUPAC |
3-hydroxy-2-(morpholin-4-ylmethyl)fluoren-9-one |
InChI |
InChI=1S/C18H17NO3/c20-17-10-15-13-3-1-2-4-14(13)18(21)16(15)9-12(17)11-19-5-7-22-8-6-19/h1-4,9-10,20H,5-8,11H2 |
Clé InChI |
NCFRPAMUESEKHG-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CC2=CC3=C(C=C2O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,3,4-Tetrahydrobenzo[f]quinoline](/img/structure/B14652452.png)
